N1-((1-benzylpiperidin-4-yl)methyl)-N2-methyloxalamide
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Overview
Description
N1-((1-benzylpiperidin-4-yl)methyl)-N2-methyloxalamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound belongs to the class of piperidine derivatives, which are known for their diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-benzylpiperidin-4-yl)methyl)-N2-methyloxalamide typically involves the reaction of 1-benzylpiperidin-4-ylmethanol with oxalyl chloride to form the corresponding oxalyl chloride intermediate. This intermediate is then reacted with N-methylamine to yield the final product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-((1-benzylpiperidin-4-yl)methyl)-N2-methyloxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides and amines are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
N1-((1-benzylpiperidin-4-yl)methyl)-N2-methyloxalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-((1-benzylpiperidin-4-yl)methyl)-N2-methyloxalamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- N1-((1-benzylpiperidin-4-yl)methyl)-N2-cycloheptyloxalamide
- N1-((1-benzylpiperidin-4-yl)methyl)-N2-cyclohexyloxalamide
- N1-((1-benzylpiperidin-4-yl)methyl)-N2-isobutyloxalamide
Uniqueness
N1-((1-benzylpiperidin-4-yl)methyl)-N2-methyloxalamide is unique due to its specific substitution pattern on the piperidine ring and the presence of the oxalamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N'-[(1-benzylpiperidin-4-yl)methyl]-N-methyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-17-15(20)16(21)18-11-13-7-9-19(10-8-13)12-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTQDXGTLGPFHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCC1CCN(CC1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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